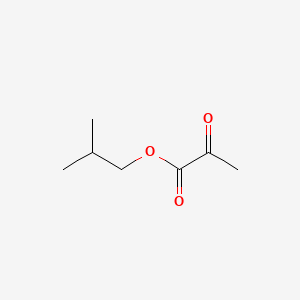
Isobutyl pyruvate
Descripción general
Descripción
Isobutyl pyruvate is a chemical compound that is not widely discussed in the literature. It is likely to be a derivative of pyruvate, which is a key intermediate in several metabolic pathways . Isobutyl pyruvate could be formed by the esterification of pyruvate with isobutanol .
Molecular Structure Analysis
The molecular structure of isobutyl pyruvate can be inferred from its name. It would consist of a pyruvate molecule (a three-carbon compound with a carboxyl group and a ketone) esterified with an isobutyl group (a four-carbon branched alkyl group) .Aplicaciones Científicas De Investigación
Biotechnological Production Pathways
Isobutyl pyruvate is a key component in biochemical production processes. A study by Tashiro, Desai, and Atsumi (2015) highlights its role in improving carbon yield during the production of isobutyl acetate (IBA). Their research demonstrates how a metabolic pathway utilizing multiple carbon sources, including glucose and acetate, can increase the carbon yield in IBA production, emphasizing the potential of such approaches in biosynthetic pathways (Tashiro, Desai, & Atsumi, 2015).
Metabolism of Valine to Isobutyl Alcohol
The conversion of valine to isobutyl alcohol in yeast, involving isobutyl pyruvate, was examined by Dickinson, Harrison, and Hewlins (1998). Their research using 13C nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry uncovers the metabolic pathway from valine to isobutyl alcohol, which does not require the branched-chain α-ketoacid dehydrogenase for the synthesis of isobutyl alcohol (Dickinson, Harrison, & Hewlins, 1998).
Microbial Chemical and Fuel Production
Soma, Yamaji, and Hanai (2021) explored the dynamic metabolic engineering of Escherichia coli for efficient bioprocesses in the production of pyruvate and its derivatives. They employed a metabolic toggle switch (MTS) to direct metabolic flux from endogenous pathways to target synthetic pathways, leading to significant improvements in pyruvate and isobutanol production (Soma, Yamaji, & Hanai, 2021).
Cardioprotection and Oxidative Stress
Research on pyruvate, a close derivative of isobutyl pyruvate, indicates its potential in protecting against cardiac dysfunction and oxidative stress. Studies by Mallet et al. (2005) and Ojha et al. (2012) have shown that pyruvate can enhance cardiac contractile performance, bolster antioxidant systems, and protect myocardium from ischemia-reperfusion injury and oxidant stress (Mallet et al., 2005); (Ojha et al., 2012).
Metabolic Imaging in Prostate Cancer
Nelson et al. (2013) demonstrated the use of hyperpolarized pyruvate in metabolic imaging to visualize prostate tumors in patients. This technique enables noninvasive characterization of tumor metabolism, providing insights for diagnosis and monitoring therapy in prostate cancer (Nelson et al., 2013).
Metabolic Engineering for Bio-based Production
The work of Eikmanns and Blombach (2014) focuses on the metabolic engineering of the pyruvate dehydrogenase complex in Corynebacterium glutamicum. This approach aims to improve the microbial production of various biotechnological products, including isobutanol, by manipulating metabolic pathways related to pyruvate (Eikmanns & Blombach, 2014).
Propiedades
IUPAC Name |
2-methylpropyl 2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERWTFFEKELDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156582 | |
| Record name | Isobutyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl pyruvate | |
CAS RN |
13051-48-4 | |
| Record name | 2-Methylpropyl 2-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K76F7RR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
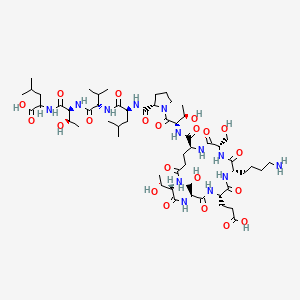
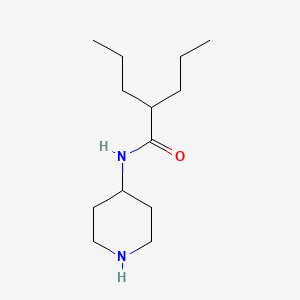
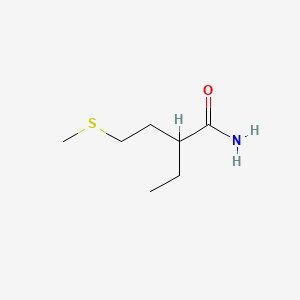
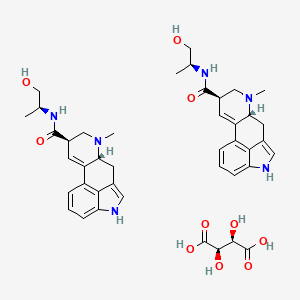
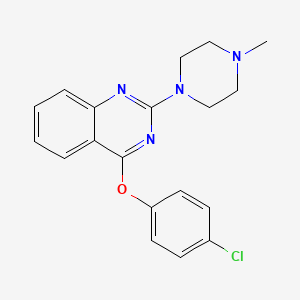
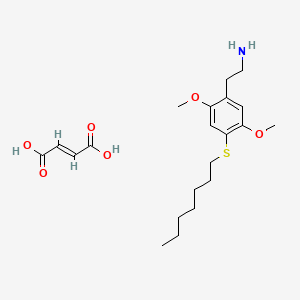
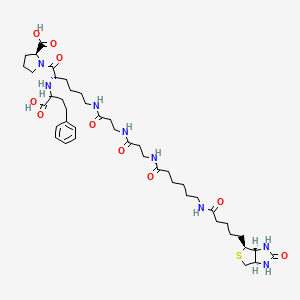

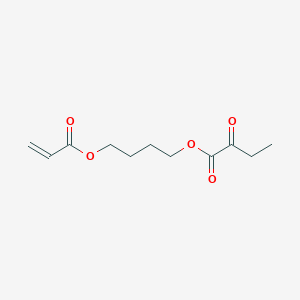

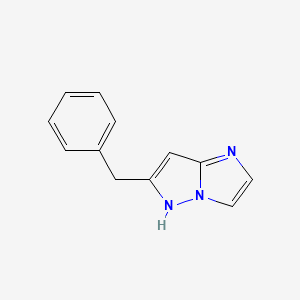

![Cyclohexane,bis[(ethenyloxy)methyl]-](/img/structure/B3366006.png)